4-Bromo-6-fluoro-2-methylquinoline
Overview
Description
4-Bromo-6-fluoro-2-methylquinoline is a heterocyclic organic compound . It has a molecular weight of 240.07 . The IUPAC name for this compound is 4-bromo-6-fluoro-2-methylquinoline .
Synthesis Analysis
The synthesis of 4-Bromo-6-fluoro-2-methylquinoline involves several chiral Bronsted acid catalysts. These catalysts are used in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis
The molecular formula of 4-Bromo-6-fluoro-2-methylquinoline is C10H7BrFN . The InChI key is PNUZBHRKDCGEIY-UHFFFAOYSA-N . The exact mass is 238.974579 .Chemical Reactions Analysis
The chemical reactivity of 4-Bromo-6-fluoro-2-methylquinoline includes cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
The density of 4-Bromo-6-fluoro-2-methylquinoline is 1.6±0.1 g/cm3 . It has a boiling point of 304.4±37.0 °C at 760 mmHg . The flash point is 137.9±26.5 °C . The LogP value is 3.29 , and the vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Specific Application: Synthesis of Quinoline Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinoline derivatives, including 4-Bromo-6-fluoro-2-methylquinoline, are used in the synthesis of various therapeutic agents. These agents have shown potential in treating a range of conditions, including malaria, microbial infections, mycobacterial infections, depression, convulsions, viral infections, cancer, hypertension, and inflammation .
Specific Application: Metal-free Transfer Hydrogenation
- Scientific Field: Organic Chemistry
- Summary of the Application: 6-fluoro-2-methylquinoline, a compound similar to 4-Bromo-6-fluoro-2-methylquinoline, has been used in metal-free transfer hydrogenation reactions .
- Methods of Application or Experimental Procedures: This process involves the use of chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source .
- Results or Outcomes: This method has been used in the asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .
Application: Pharmaceutical Intermediates
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used as an intermediate in the synthesis of various pharmaceutical compounds .
Application: Fluorination Reagents
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used as a fluorination reagent. Fluorination is a chemical reaction that involves the introduction of fluorine to a compound .
Application: Synthesis of Bioactive Natural Products
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used in the synthesis of bioactive natural products. These products have shown potential in treating a range of conditions, including malaria, microbial infections, mycobacterial infections, depression, convulsions, viral infections, cancer, hypertension, and inflammation .
Application: Synthesis of Fluoroquinolones
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-6-fluoro-2-methylquinoline is used in the synthesis of fluoroquinolones. Fluoroquinolones are a type of antibiotics that are widely used to treat bacterial infections .
- Methods of Application or Experimental Procedures: This process involves the use of chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source .
- Results or Outcomes: This method has been used in the asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZBHRKDCGEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653696 | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-fluoro-2-methylquinoline | |
CAS RN |
1070879-47-8 | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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